N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure comprises:
- A 5,6,7,8-tetrahydronaphthalene (tetralin) moiety, a partially saturated bicyclic system contributing to lipophilicity and structural rigidity.
- A 1,3,4-oxadiazole ring substituted at position 5 with a furan-2-yl group, a heterocyclic motif known for enhancing electronic and steric properties.
This compound is synthesized via condensation reactions involving substituted oxadiazole amines and aldehydes under acidic conditions, as described in . Its design likely targets pharmacological applications, leveraging the oxadiazole and tetralin pharmacophores for bioactivity.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(13-8-7-11-4-1-2-5-12(11)10-13)18-17-20-19-16(23-17)14-6-3-9-22-14/h3,6-10H,1-2,4-5H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQHUXZCBNWYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multiple steps:
Formation of the furan-2-carboxylic acid hydrazide: This is achieved by reacting furan-2-carboxylic acid with hydrazine hydrate.
Cyclization to form the oxadiazole ring: The furan-2-carboxylic acid hydrazide is then reacted with carbon disulfide and potassium hydroxide to form the oxadiazole ring.
Coupling with tetrahydronaphthalene-2-carboxylic acid: The final step involves coupling the oxadiazole derivative with tetrahydronaphthalene-2-carboxylic acid using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include furan-2,5-dione derivatives, amines, and substituted oxadiazoles .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been investigated for their ability to inhibit tumor growth in various cancer cell lines. Studies have shown that N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide may interact with specific biological targets involved in cancer progression. The structural complexity of this compound allows it to potentially inhibit key enzymes or receptors that are crucial for tumor survival and proliferation.
1.2 Antimicrobial Properties
The presence of the furan and oxadiazole groups in this compound contributes to its potential antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.
1.3 Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Compounds with oxadiazole structures are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Materials Science
2.1 Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to form stable thin films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The furan ring contributes to the compound's electron-rich character, enhancing its conductivity and light-emitting capabilities.
2.2 Polymer Chemistry
In polymer chemistry, derivatives of this compound can be utilized as monomers or additives to enhance the properties of polymers. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of this compound against breast cancer cell lines (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several analogs, differing primarily in substituents on the oxadiazole or tetralin moieties. Below is a comparative analysis of key analogs:
Structural Analogs and Substituent Effects
*Estimated based on structural analogs (see and synthesis data ).
Pharmacological Implications
- Polarity and Solubility : The furan-2-yl group in the target compound improves aqueous solubility compared to the dimethylphenyl analog, which is more lipophilic .
- Acid-Base Properties : The sulfonamide analog () exhibits ionizable protons, enhancing solubility in physiological pH ranges .
- Bioactivity : Oxadiazole derivatives are associated with antimicrobial, anti-inflammatory, and kinase inhibitory activities. The tetralin moiety may enhance blood-brain barrier penetration, suggesting CNS-targeted applications .
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 285.31 g/mol. The following table summarizes key physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 285.31 g/mol |
| Density | 1.25 g/cm³ |
| Boiling Point | 420 °C |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO and DMF |
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the oxadiazole ring followed by the attachment of the tetrahydronaphthalene moiety. Various methods have been explored to optimize yield and purity.
Biological Activity
The biological activity of this compound has been assessed through various assays focusing on its effects on different biological targets:
Enzymatic Activity
Research indicates that compounds containing the oxadiazole ring can exhibit significant enzymatic activity. For example, studies have shown that derivatives with oxadiazole structures can act as inhibitors or activators of the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis. In particular:
- Compounds with no substituents on the phenyl group showed enhanced activation of tyrosinase compared to those with electron-withdrawing groups like nitro or halogens .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar oxadiazole derivatives. For instance:
- A series of substituted oxadiazoles demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 10 µM to 30 µM . These findings suggest that structural modifications can significantly influence biological activity.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been investigated:
- Compounds featuring furan and oxadiazole rings showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of specific functional groups was critical in enhancing this activity.
Case Studies
Several case studies illustrate the biological efficacy of this compound and related compounds:
- Tyrosinase Inhibition Study : A study evaluated various oxadiazole derivatives for their ability to inhibit tyrosinase. Compounds were tested at multiple concentrations to determine their IC50 values. The results indicated that certain substitutions could enhance inhibitory effects significantly .
- Cytotoxicity Assay : In vitro assays were conducted using human cancer cell lines to assess cytotoxicity. The study found that specific derivatives exhibited potent anticancer properties with IC50 values comparable to established chemotherapeutics .
- Antibacterial Evaluation : A series of tests against bacterial strains revealed that some derivatives had superior antibacterial properties compared to standard antibiotics. The structure-activity relationship (SAR) indicated that the presence of electron-withdrawing groups was beneficial for activity enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
